2-(4-Ethylcyclohexyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-2-9-3-5-10(6-4-9)7-8-11/h9-11H,2-8H2,1H3 |
InChI Key |
XXCSRJDCGVBYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 4 Ethylcyclohexyl Ethan 1 Ol
Traditional Synthetic Routes and Their Mechanistic Underpinnings
Traditional methods for synthesizing 2-(4-Ethylcyclohexyl)ethan-1-ol rely on well-understood, powerful reactions in organic chemistry, such as Grignard reactions and various reduction strategies.
The Grignard reaction provides a robust method for forming carbon-carbon bonds, making it highly suitable for constructing the 2-hydroxyethyl side chain on the 4-ethylcyclohexyl ring. A primary alcohol, such as the target compound, can be synthesized by reacting a suitable Grignard reagent with either formaldehyde (B43269) or an epoxide.
One plausible pathway involves the reaction of a (4-ethylcyclohexyl)methylmagnesium halide with formaldehyde. However, a more direct approach to introduce the two-carbon ethanol (B145695) unit is the reaction of a 4-ethylcyclohexyl Grignard reagent with ethylene (B1197577) oxide. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, causing the ring to open. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final primary alcohol. The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly reactive towards water.
Table 1: Grignard Reagent-Mediated Synthesis Pathways
| Grignard Reagent | Electrophile | Intermediate | Final Product |
|---|---|---|---|
| 4-Ethylcyclohexylmagnesium bromide | Ethylene Oxide | Bromo(2-(4-ethylcyclohexyl)ethoxy)magnesium | This compound |
Reduction reactions offer another versatile avenue to synthesize the target alcohol. These methods typically start with a precursor compound that already contains the necessary carbon skeleton but features a more oxidized functional group, such as an aromatic ring, a double bond, or a carbonyl group.
A common and efficient method is the catalytic hydrogenation of an aromatic precursor, specifically 2-(4-ethylphenyl)ethan-1-ol. The aromatic ring of this precursor is reduced to a cyclohexane (B81311) ring under high pressure and temperature in the presence of a metal catalyst. Due to the stability of the benzene (B151609) ring, forcing conditions are often necessary compared to the hydrogenation of simple alkenes.
Catalysts such as Ruthenium (Ru) and Rhodium (Rh) on supports like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) are highly effective for this transformation. For instance, studies on the hydrogenation of ethylbenzene (B125841) have shown high conversion to ethylcyclohexane (B155913) using Ru/γ-Al₂O₃ catalysts. The reaction proceeds through the stepwise addition of hydrogen, often involving alkylcyclohexene intermediates. The choice of catalyst and reaction conditions can also influence the stereochemical outcome of the reaction, yielding a mixture of cis and trans isomers.
Table 2: Catalytic Hydrogenation Conditions
| Precursor | Catalyst | Conditions | Product |
|---|---|---|---|
| 2-(4-Ethylphenyl)ethan-1-ol | Ru/C, Rh/C, or Ni | High H₂ pressure (e.g., >100 atm), elevated temperature (e.g., 150°C) | This compound (cis/trans mixture) |
Electrochemical methods, particularly those mimicking the Birch reduction, present an alternative for reducing aromatic precursors without the need for high-pressure hydrogen gas or expensive metal catalysts. The traditional Birch reduction uses an alkali metal like sodium or
Stereoselective Synthesis of this compound and its Diastereomers
Control of cis/trans Isomerism in the Cyclohexyl Ring System
The 4-ethylcyclohexyl moiety in this compound can exist as two geometric isomers: cis and trans. The spatial arrangement of the ethyl group and the ethan-1-ol substituent relative to the plane of the cyclohexane ring significantly influences the molecule's physical and chemical properties. Control over this isomerism is a critical challenge in its synthesis.
The relative stability of the cis and trans isomers is dictated by the conformational preferences of the substituents on the cyclohexane ring. Generally, the trans isomer, where both substituents can occupy equatorial positions to minimize steric hindrance (1,4-diaxial interactions), is thermodynamically more stable. Synthetic strategies often exploit this thermodynamic preference.
Key Strategies for Isomer Control:
Catalytic Hydrogenation: The stereochemical outcome of the hydrogenation of a precursor like 4-ethylacetophenone to 4-ethylcyclohexyl ethanone, followed by reduction of the ketone, can be influenced by the choice of catalyst and reaction conditions. Heterogeneous catalysts (e.g., Pd/C, PtO₂) in combination with specific solvents and pressures can favor the formation of one isomer over the other.
Isomerization: A mixture of cis and trans isomers can be equilibrated under thermodynamic control to favor the more stable trans isomer. This is often achieved by treating the mixture with a strong base or acid.
Stereoselective Reductions: The reduction of a 4-ethylcyclohexyl ketone precursor can be directed to yield a specific isomer of the final alcohol. The choice of reducing agent is crucial. For instance, bulky reducing agents may preferentially attack from the less hindered face of the ketone, leading to a higher proportion of one isomer.
The control of isomerism is often discussed in the context of similar cyclic systems, such as in the photoisomerization of azobenzenes where light can be used to switch between cis and trans forms. beilstein-journals.org While not directly applicable to the synthesis of this compound, it highlights the importance of external stimuli in controlling geometric isomerism.
Enantioselective Approaches for Chiral Analogs or Precursors
The synthesis of enantiomerically pure analogs of this compound, or its chiral precursors, is a significant area of research, particularly for applications in pharmaceuticals and materials science. whiterose.ac.uk Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
Prominent Enantioselective Strategies:
Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions. whiterose.ac.uk For instance, an asymmetric Michael reaction catalyzed by a chiral phosphoric acid could be envisioned for the synthesis of a chiral precursor to this compound. whiterose.ac.uk
Asymmetric Hydrogenation: The reduction of a prochiral ketone precursor using a chiral catalyst, such as a ruthenium complex with a chiral diamine ligand, can yield the alcohol in high enantiomeric excess. rsc.org This method has been successfully applied to the synthesis of various chiral allylic alcohols. rsc.org
Bioisosteric Replacement Strategy: In modern drug discovery, the substitution of aromatic rings with C(sp³)-rich bicyclic hydrocarbons is a common strategy. nih.gov The enantioselective synthesis of such scaffolds, for example, substituted bicyclo[1.1.1]pentanes (BCPs), has been achieved through sequential asymmetric imine addition and skeletal editing, highlighting advanced strategies that could be adapted for complex chiral cyclohexyl derivatives. nih.gov
A novel approach to synthesizing 2,4-ethanoproline, a bicyclic proline analog, starting from (2S,4R)-4-hydroxyproline demonstrates a multi-step synthesis resulting in an enantiomerically pure product. researchgate.net Such strategies, starting from a chiral pool material, are a powerful tool in asymmetric synthesis.
Novel Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry is increasingly focused on the development of efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly relevant for the synthesis of precursors to this compound. mdpi.commtroyal.ca These reactions offer high efficiency and selectivity. mdpi.com
Examples of Applicable Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of a precursor, a 4-ethylcyclohexylboronic acid could be coupled with a suitable vinyl halide.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. ustc.edu.cn This could be used to introduce the ethyl group or the ethanol side chain onto a cyclohexene (B86901) ring system.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.netmdpi.com A potential route could involve the Sonogashira coupling of 1-ethynyl-4-ethylcyclohexane with a suitable electrophile, followed by reduction of the alkyne.
The table below summarizes key features of these transition metal-catalyzed reactions.
| Reaction Name | Reactants | Catalyst | Key Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium Complex | C-C |
| Heck Reaction | Unsaturated Halide + Alkene | Palladium Catalyst | C-C |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium/Copper Complex | C(sp)-C(sp²) |
Biocatalytic Transformations (If applicable from general literature, or as a future direction)
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While specific examples for the synthesis of this compound are not prevalent in the literature, the principles of biocatalysis represent a promising future direction.
Potential Biocatalytic Applications:
Enzymatic Reduction: Ketoreductases are enzymes that can reduce ketones to alcohols with high enantioselectivity. A prochiral 4-ethylcyclohexyl ketone could be a suitable substrate for such an enzyme, leading to an enantiomerically pure this compound.
Lipase-Catalyzed Reactions: Lipases can be used for the kinetic resolution of racemic alcohols or for the enantioselective acylation of alcohols.
Organocatalytic Methods for Enhanced Selectivity
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. whiterose.ac.uk These catalysts are often less sensitive to air and moisture compared to metal-based catalysts.
Relevant Organocatalytic Approaches:
Chiral Phosphoric Acids: As mentioned earlier, chiral phosphoric acids can catalyze a variety of reactions with high enantioselectivity, including Michael additions, which could be used to construct a chiral precursor. whiterose.ac.uk
Proline and its Derivatives: Proline and its derivatives are well-known organocatalysts for aldol (B89426) and Mannich reactions, which could be employed to build the carbon skeleton of the target molecule with stereocontrol.
The development of novel organocatalytic methods continues to provide new avenues for the synthesis of complex molecules like this compound with high levels of selectivity.
Chemical Reactivity and Transformations of 2 4 Ethylcyclohexyl Ethan 1 Ol
Oxidation Reactions and Product Characterization
The oxidation of 2-(4-ethylcyclohexyl)ethan-1-ol can be selectively controlled to yield either the corresponding aldehyde, 2-(4-ethylcyclohexyl)acetaldehyde, or the carboxylic acid, 2-(4-ethylcyclohexyl)ethanoic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed.
Selective Oxidation to Aldehydes or Carboxylic Acids
Oxidation to Aldehydes: The partial oxidation of this compound to 2-(4-ethylcyclohexyl)acetaldehyde requires the use of mild, anhydrous oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) are effective for this transformation. Another widely used method is the TEMPO-catalyzed oxidation, which uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a co-oxidant like sodium hypochlorite (NaClO). youtube.com This method is known for its high selectivity under mild conditions. youtube.com
Oxidation to Carboxylic Acids: To achieve full oxidation to 2-(4-ethylcyclohexyl)ethanoic acid, stronger oxidizing agents are necessary, typically in aqueous conditions. Common reagents for this conversion include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), the latter often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. The reaction is often performed under reflux to ensure the reaction proceeds to completion. masterorganicchemistry.com
The table below summarizes typical conditions for the selective oxidation of a primary alcohol like this compound.
| Target Product | Reagent(s) | Typical Conditions | Key Characteristics |
|---|---|---|---|
| 2-(4-Ethylcyclohexyl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | Stops at the aldehyde stage. |
| 2-(4-Ethylcyclohexyl)acetaldehyde | TEMPO / Sodium Hypochlorite (NaClO) | Biphasic (e.g., CH₂Cl₂/H₂O), room temp. | Mild, selective, and high-yielding. youtube.com |
| 2-(4-Ethylcyclohexyl)ethanoic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous, heat under reflux | Strong oxidation, ensures full conversion. |
| 2-(4-Ethylcyclohexyl)ethanoic acid | Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, heat | Powerful, inexpensive oxidant. |
Mechanistic Studies of Oxidation Processes
The mechanisms of alcohol oxidation are well-studied. In oxidations using chromic acid, the first step involves the formation of a chromate ester from the alcohol and the chromium reagent. This is followed by an E2-like elimination step where a base (often water) removes the proton from the carbon bearing the hydroxyl group, leading to the formation of a carbon-oxygen double bond and the reduction of chromium.
In TEMPO-catalyzed oxidations, the active oxidant is the oxoammonium cation, which is generated in situ from TEMPO by a co-oxidant. windows.netacsgcipr.org This cation then reacts with the alcohol. The process is believed to occur in two main stages: catalyst oxidation by a co-oxidant (like O₂) and substrate oxidation mediated by the resulting nitroxyl radical. nih.gov This catalytic cycle allows for the use of TEMPO in small amounts, making it an efficient process. windows.netnih.gov
Derivatization at the Hydroxyl Functional Group
The hydroxyl group of this compound is a versatile site for derivatization, allowing for the synthesis of esters, ethers, and halogenated compounds.
Esterification Reactions and Kinetic Studies
This compound can be converted to its corresponding ester through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchembam.com This is an equilibrium-controlled reaction. To drive the reaction toward the ester product, it is common to use an excess of one of the reactants (either the alcohol or the carboxylic acid) or to remove the water formed during the reaction. masterorganicchemistry.comnih.gov
Kinetic studies of Fischer esterification show that the reaction rate is influenced by several factors, including temperature, catalyst concentration, and the steric hindrance of the alcohol and carboxylic acid. ucr.ac.cr For primary alcohols like this compound, steric hindrance is relatively low, allowing for favorable reaction rates compared to more hindered secondary or tertiary alcohols. ucr.ac.cr
The table below illustrates how reaction conditions can affect the kinetics of a typical Fischer esterification.
| Parameter Varied | Effect on Reaction Rate | Reason |
|---|---|---|
| Increasing Temperature | Increases | Provides higher kinetic energy to reactant molecules. |
| Increasing Catalyst Concentration | Increases | More catalyst available to protonate the carbonyl group of the carboxylic acid, making it more electrophilic. masterorganicchemistry.com |
| Using Excess Alcohol | Increases forward rate / Shifts equilibrium | Le Châtelier's principle; increases the probability of productive collisions. masterorganicchemistry.com |
| Removal of Water | Increases net forward rate | Le Châtelier's principle; prevents the reverse reaction (ester hydrolysis). nih.gov |
Etherification and Alkylation Processes
Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. byjus.comscienceinfo.com This method involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-(4-ethylcyclohexyl)ethoxide. jove.comlibretexts.org This alkoxide then acts as a nucleophile and displaces a halide from a primary alkyl halide in an Sₙ2 reaction to form the ether. byjus.comjove.com
The reaction is most efficient with methyl or primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions due to the strong basicity of the alkoxide. masterorganicchemistry.comchemistrytalk.org
Formation of Halogenated Derivatives
The hydroxyl group of this compound can be replaced by a halogen atom to form 1-halo-2-(4-ethylcyclohexyl)ethane derivatives. This transformation converts the poor leaving group (-OH) into a good leaving group, facilitating further substitution reactions.
Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.orgbyjus.com These reagents are often preferred over hydrohalic acids (HCl, HBr) because they minimize the risk of carbocation rearrangements and typically provide higher yields. wikipedia.orgyoutube.com The reaction with both SOCl₂ and PBr₃ on primary alcohols proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon center were chiral. youtube.comcommonorganicchemistry.commasterorganicchemistry.comlibretexts.org
The table below outlines common methods for the halogenation of this compound.
| Target Product | Reagent | Byproducts | Mechanism |
|---|---|---|---|
| 1-Chloro-2-(4-ethylcyclohexyl)ethane | Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Sₙ2 libretexts.org |
| 1-Bromo-2-(4-ethylcyclohexyl)ethane | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Sₙ2 byjus.comcommonorganicchemistry.com |
Reactions Involving the Cyclohexyl Moiety and Alkyl Chain
Reactions involving the saturated cyclohexyl ring and the ethyl group of this compound generally require overcoming the inherent stability of C-C and C-H single bonds. These transformations often proceed through high-energy intermediates such as free radicals or carbocations.
The ethyl group attached to the cyclohexyl ring offers a site for selective functionalization, allowing for the introduction of various substituents. These reactions typically proceed via free-radical mechanisms, given the saturated nature of the alkyl chain.
One of the most common methods for the functionalization of alkyl chains is free-radical halogenation . In the presence of a halogen (e.g., Br₂ or Cl₂) and a radical initiator such as UV light or heat, a hydrogen atom on the ethyl group can be substituted with a halogen atom. The selectivity of this reaction is governed by the stability of the resulting radical intermediate. Hydrogen abstraction from the benzylic-like position (the carbon atom of the ethyl group attached to the cyclohexyl ring) would lead to a more stable secondary radical compared to the primary radical at the terminal methyl group. Therefore, bromination, which is generally more selective than chlorination, would be expected to yield 1-bromo-1-(4-(2-hydroxyethyl)cyclohexyl)ethane as the major product.
Table 1: Potential Products of Free-Radical Bromination of this compound
| Reactant | Reagents | Major Product | Minor Product |
| This compound | Br₂, hv | 2-(4-(1-Bromoethyl)cyclohexyl)ethan-1-ol | 2-(4-(2-Bromoethyl)cyclohexyl)ethan-1-ol |
Another potential transformation of the ethyl group is dehydrogenation to form a vinyl group. While the dehydrogenation of ethylbenzene (B125841) to styrene is a well-established industrial process, achieving this transformation on a saturated cyclohexane (B81311) ring is more challenging and would require high temperatures and a suitable catalyst. Such a reaction would yield 2-(4-vinylcyclohexyl)ethan-1-ol. This process would likely involve the formation of a C-C double bond, introducing unsaturation into the molecule.
Ring opening or expansion of the stable cyclohexyl moiety in this compound is not a facile process under normal conditions. Such transformations are generally driven by the release of ring strain or the formation of a more stable carbocation, neither of which is a strong driving force for a cyclohexane system. However, under specific and often harsh reaction conditions, these transformations can be mechanistically feasible.
Ring Expansion: A potential pathway for ring expansion would involve the formation of a carbocation adjacent to the ring, which could then undergo a rearrangement. For instance, if the hydroxyl group of the ethan-1-ol side chain were converted to a good leaving group (e.g., a tosylate), its departure could, in a concerted or stepwise manner, facilitate a ring expansion to a cycloheptane derivative. This type of reaction, known as a Tiffeneau-Demjanov rearrangement or a related carbocation rearrangement, is plausible. The formation of a carbocation at the carbon bearing the ethyl group could also potentially lead to a ring-expanded product.
Ring Opening: The cleavage of a C-C bond within the unstrained cyclohexyl ring requires significant energy input and typically proceeds through radical intermediates. For instance, under pyrolytic conditions, C-C bond scission can occur, leading to the formation of various acyclic products. However, such reactions are generally unselective and of limited synthetic utility.
A more controlled method for ring opening could potentially be achieved through oxidative cleavage. If the cyclohexyl ring were to be first functionalized to a diol or a ketone, subsequent oxidative cleavage (e.g., with periodic acid or ozone) could lead to the formation of a dicarboxylic acid derivative. For example, the oxidation of the cyclohexane ring to a cyclohexanone (B45756), followed by a Baeyer-Villiger oxidation, could introduce an oxygen atom into the ring, forming a lactone. Subsequent hydrolysis would then result in a ring-opened hydroxy acid.
Table 2: Mechanistically Plausible Ring Transformation Products of this compound Derivatives
| Starting Material Derivative | Reagents/Conditions | Potential Product Type |
| 2-(4-Ethylcyclohexyl)ethyl tosylate | Solvolysis | Cycloheptane derivative |
| 2-(4-Ethylcyclohexyl)ethan-1-one | Baeyer-Villiger oxidation (e.g., m-CPBA), then hydrolysis | Ring-opened hydroxy acid |
| This compound | Pyrolysis | Mixture of acyclic hydrocarbons |
It is important to note that while these reactions are mechanistically plausible based on the fundamental principles of organic chemistry, their successful application to this compound would require careful selection of reagents and optimization of reaction conditions to achieve desired selectivity and yield.
Advanced Spectroscopic and Chromatographic Characterization of 2 4 Ethylcyclohexyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the molecular framework of 2-(4-Ethylcyclohexyl)ethan-1-ol.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the protons on the cyclohexane (B81311) ring, and the protons of the ethan-1-ol side chain. The protons on the carbon bearing the hydroxyl group (CH₂OH) would likely appear as a triplet, coupled to the adjacent methylene group. The chemical shifts of the cyclohexyl protons would be influenced by their axial or equatorial positions and the presence of the ethyl and ethanol (B145695) substituents.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The presence of cis and trans isomers, arising from the substitution pattern on the cyclohexane ring, would lead to a more complex spectrum with separate signals for each isomer. For the closely related compound, 4-ethylcyclohexanol (B27859), a mixture of cis and trans isomers is observed, indicating that this compound would likely also exist as a stereoisomeric mixture. spectrabase.com
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity within the molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, COSY would show correlations between the protons of the ethyl group, between the protons of the ethanol side chain, and among the protons of the cyclohexane ring. This allows for the unambiguous assignment of protons within these spin systems. researchgate.netyoutube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. researchgate.netyoutube.comsdsu.edu
The cyclohexane ring in this compound can exist in different chair conformations. The substituents (the ethyl group and the 2-hydroxyethyl group) can occupy either axial or equatorial positions. The relative energies of these conformations determine the predominant isomer. Generally, bulky substituents prefer the equatorial position to minimize steric strain. scielo.bracs.org
For 1,4-disubstituted cyclohexanes, cis and trans isomers are possible. In the trans isomer, both substituents can be in the diequatorial position, which is typically the most stable conformation. In the cis isomer, one substituent must be axial and the other equatorial. The equilibrium between these conformations can be studied by NMR spectroscopy, often at variable temperatures. chegg.comchegg.com The coupling constants (J-values) between adjacent protons on the cyclohexane ring are particularly informative. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships. By analyzing these coupling constants, the preferred conformation of the cyclohexane ring can be determined. scielo.bracs.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of this compound, which is C₁₀H₂₀O. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. For cyclic alcohols like this compound, common fragmentation pathways include:
Loss of water (H₂O): A prominent peak corresponding to the loss of a water molecule from the molecular ion is often observed.
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom.
Ring-opening and subsequent fragmentation: The cyclohexane ring can open, leading to a variety of fragment ions.
The mass spectrum of the related compound 4-ethylcyclohexanol shows characteristic peaks that can be extrapolated to predict the fragmentation of this compound. nih.gov The analysis of these fragmentation patterns in a tandem MS experiment can confirm the presence of the ethylcyclohexyl and ethanol moieties within the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. nist.govchemicalbook.com
C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl (ethyl and cyclohexyl) groups.
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.
The IR spectrum of the similar compound 4-ethylcyclohexanol confirms the presence of these characteristic absorption bands. nist.govchemicalbook.com
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
Advanced chromatography offers high-resolution separation essential for both qualitative and quantitative analysis of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for analyzing volatile components and identifying impurities, while High-Performance Liquid Chromatography (HPLC) is the premier method for resolving the compound's stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wisc.edu It is exceptionally well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column before being fragmented and detected by the mass spectrometer.
In the analysis of this compound (molar mass: 156.28 g/mol ), the mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. The molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 156 would likely be of low intensity or absent, which is a common characteristic for alcohols. libretexts.orgwhitman.edu The fragmentation pattern is dominated by predictable cleavages influenced by the functional group and structure.
Key expected fragments include:
Loss of Water [M-18]: A very common fragmentation pathway for alcohols, resulting in a peak at m/z 138. whitman.eduyoutube.com
Alpha Cleavage: As a primary alcohol, cleavage of the C-C bond adjacent to the oxygen atom would yield a stable, resonance-stabilized ion at m/z 31 ([CH₂OH]⁺), which is often a prominent peak. whitman.edu
Loss of Ethyl Group [M-29]: Cleavage of the ethyl group from the cyclohexane ring would produce a fragment ion at m/z 127.
Cyclohexyl Ring Fragmentation: Cyclic alcohols often exhibit complex ring cleavage patterns, with a characteristic peak at m/z 57 being common. whitman.eduwhitman.edu
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Predicted Fragment Identity | Notes on Fragmentation |
|---|---|---|
| 156 | [C₁₀H₂₀O]⁺ (Molecular Ion) | Expected to be weak or absent. whitman.edu |
| 138 | [M-H₂O]⁺ | Result of dehydration, common for alcohols. youtube.com |
| 127 | [M-C₂H₅]⁺ | Loss of the ethyl substituent from the ring. |
| 83 | [C₆H₁₁]⁺ | Represents the cyclohexyl moiety. |
| 57 | [C₄H₉]⁺ | Characteristic fragment for cyclic alkanes/alcohols. whitman.edu |
| 31 | [CH₂OH]⁺ | Prominent peak resulting from alpha cleavage, indicative of a primary alcohol. whitman.edu |
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the stereoisomers of this compound. This compound possesses two main types of stereoisomerism: diastereomerism arising from the cis/trans relationship of the substituents on the cyclohexane ring, and enantiomerism due to a chiral carbon in the ethan-1-ol side chain. libretexts.org
Diastereomeric Separation: The cis and trans isomers of 2-(4-ethylcyclohexyl)eth-1-ol are diastereomers and thus have different physical properties, such as polarity and shape. libretexts.org This difference allows for their separation on standard, achiral HPLC columns. Reversed-phase chromatography, typically using a C18 stationary phase with a mobile phase such as an acetonitrile/water mixture, is commonly employed. nih.gov The separation occurs because the two diastereomers interact differently with the hydrophobic stationary phase; for instance, the more linear trans isomer may exhibit stronger retention than the cis isomer. nih.gov
Table 2: Representative HPLC Method for Diastereomer Separation
| Parameter | Condition |
|---|---|
| Column | Achiral C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Refractive Index (RI) Detector |
| Expected Elution | Two distinct peaks corresponding to the cis and trans diastereomers. chromforum.org |
Enantiomeric Separations: Each diastereomer (cis and trans) exists as a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment and cannot be separated on standard HPLC columns. researchgate.net Their separation requires the introduction of a chiral environment, most commonly achieved by using a Chiral Stationary Phase (CSP). researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols. nih.govnih.gov The separation mechanism on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different energies and stabilities, leading to different retention times for the (R)- and (S)-enantiomers. The choice of mobile phase, often a mixture of an alkane like n-hexane and an alcohol modifier like 2-propanol, is critical for achieving optimal selectivity. researchgate.netchromatographyonline.com
Table 3: Representative Chiral HPLC Method for Enantiomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm or RI Detector |
| Expected Elution | Baseline or partial separation of the (R)- and (S)-enantiomers for a given diastereomer. nih.gov |
Theoretical and Computational Chemistry Studies of 2 4 Ethylcyclohexyl Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and chemical behavior of molecules like 2-(4-ethylcyclohexyl)ethan-1-ol.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.govresearchgate.net
For a molecule like this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the C-O antibonding orbital and the adjacent C-H bonds.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP surface would show a region of negative potential (typically colored red) around the oxygen atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton. nih.gov
Table 1: Representative Frontier Orbital Energies for a Substituted Cyclohexanol (B46403) Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Note: These values are representative and based on DFT calculations for structurally similar cyclohexanol derivatives.
Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. A common reaction for alcohols is acid-catalyzed dehydration to form an alkene. study.comchemistry-online.com Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition states and intermediates.
The dehydration of a secondary alcohol like this compound likely proceeds through an E1 mechanism. chemistry-online.com The reaction pathway would involve the following steps:
Protonation of the hydroxyl group by an acid catalyst. umass.edu
Loss of a water molecule to form a secondary carbocation intermediate. libretexts.org
Deprotonation from an adjacent carbon by a weak base (like water) to form the double bond.
Quantum chemical calculations can determine the activation energies for each step, providing insights into the reaction kinetics. The stability of the carbocation intermediate is a key factor in determining the reaction rate.
Table 2: Calculated Activation Energies for a Representative Alcohol Dehydration Reaction
| Reaction Step | Activation Energy (kcal/mol) |
| Protonation of Alcohol | ~5-10 |
| Formation of Carbocation | ~20-30 |
| Deprotonation | ~2-5 |
Note: These are illustrative values for a typical acid-catalyzed alcohol dehydration and would vary for the specific substrate and reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For this compound, MD simulations can provide a detailed picture of the flexibility of the ethylcyclohexyl group and the ethan-1-ol side chain.
The cyclohexane (B81311) ring in this compound exists predominantly in a chair conformation. wikipedia.org The ethyl group at the 4-position can be in either an axial or equatorial position. The equatorial conformation is generally more stable for substituted cyclohexanes to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. quimicaorganica.orgpressbooks.publibretexts.orglibretexts.org The energy difference between the equatorial and axial conformers of ethylcyclohexane (B155913) is a key factor in determining the conformational equilibrium. fiveable.me
MD simulations can also model the intermolecular interactions of this compound in different environments, such as in solution. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks with other alcohol molecules or with solvent molecules. usm.my These interactions significantly influence the physical properties of the compound.
Table 3: Conformational Energy Differences for Substituted Cyclohexanes
| Substituent | Position | Relative Energy (kcal/mol) |
| Ethyl | Equatorial | 0 |
| Ethyl | Axial | ~1.8 |
Note: This data is based on values for monosubstituted cyclohexanes and serves as an estimate for the conformational preference in this compound. pressbooks.pub
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties, which can aid in the structural elucidation and characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.govliverpool.ac.uknih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.
Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons in a 2-(Alkylcyclohexyl)ethan-1-ol Structure
| Proton | Predicted Chemical Shift (ppm) |
| CH-OH | 3.5 - 3.8 |
| CH₂-OH | 3.4 - 3.7 |
| Cyclohexyl Protons | 0.8 - 1.9 |
| Ethyl CH₂ | 1.2 - 1.4 |
| Ethyl CH₃ | 0.8 - 1.0 |
Note: These are representative chemical shift ranges based on computational predictions for similar structures and may vary depending on the specific conformation and solvent.
IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. github.ioyoutube.com For this compound, characteristic vibrational modes would include the O-H stretching of the alcohol group (typically around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). nist.govchemicalbook.comnist.gov
Table 5: Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | ~3350 |
| C-H Stretch (sp³) | 2850 - 2960 |
| CH₂ Bend | ~1450 |
| C-O Stretch | ~1100 |
Note: These are typical frequency ranges for the specified functional groups and are consistent with computational predictions for similar molecules.
Applications of 2 4 Ethylcyclohexyl Ethan 1 Ol As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The reactivity of the primary hydroxyl group and the stable cyclohexyl scaffold make 2-(4-Ethylcyclohexyl)ethan-1-ol a useful precursor in the synthesis of specialty chemicals and a potential component in multi-step total synthesis strategies.
While specific research detailing the direct use of this compound as a precursor is limited, the synthesis of analogous compounds highlights its potential. The transformation of the alcohol moiety into other functional groups is a key application. For instance, related cyclohexylethanol derivatives undergo oxidation, esterification, and etherification to produce a variety of specialty chemicals.
A notable example is the synthesis of 4-[2-(trans-4-alkyl cyclohexyl)ethyl]cyclohexanone, where a derivative of 2-(4-ethylcyclohexyl)ethanol is a key intermediate. In one patented method, 4-[2-(trans-4-ethyl cyclohexyl)ethyl]cyclohexanol is oxidized using hydrogen peroxide to yield the corresponding ketone, which is a specialty chemical with potential applications in materials science.
The general reactivity of the hydroxyl group allows for the synthesis of various derivatives. Standard organic chemistry reactions can be applied to this compound to yield a range of products:
| Reaction Type | Reagents | Product Class | Potential Applications |
| Oxidation | PCC, DMP, TEMPO | Aldehydes, Carboxylic Acids | Fine chemicals, pharmaceutical intermediates |
| Esterification | Carboxylic acids, Acyl chlorides | Esters | Fragrances, plasticizers |
| Etherification | Alkyl halides, Sulfates | Ethers | Solvents, chemical intermediates |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halides | Synthetic building blocks |
These transformations underscore the role of this compound as a foundational molecule for accessing a wider array of specialty chemicals.
The use of this compound in the total synthesis of complex natural products has not been extensively documented in publicly available literature. However, its structural motifs are present in various natural products and complex molecules, suggesting its potential as a building block. The ethylcyclohexyl group can provide steric bulk and lipophilicity, which are desirable properties in certain bioactive molecules.
In the broader context of organic synthesis, cyclohexane (B81311) derivatives are fundamental building blocks. For example, the synthesis of various 1,2,4,5-tetrasubstituted cyclohexane derivatives demonstrates the intricate stereochemical control that can be achieved with cyclohexane rings, a principle that would apply to syntheses involving this compound. researchgate.net The synthesis of retinoid analogues, which are important in medicinal chemistry, has utilized a substituted cyclohexenyl ethanol (B145695) derivative to construct complex diene systems, showcasing the utility of such scaffolds in building polyene chains. nih.gov
Industrial and Material Science Applications (Non-Clinical/Non-Dosage)
Beyond its role in synthesizing discrete complex molecules, this compound and its derivatives have potential applications in industrial processes and materials science, including use as solvents, reagents, and components in polymers and fragrances.
While not widely documented as a primary industrial solvent, the chemical properties of this compound—a higher boiling point and a non-polar alkyl part combined with a polar alcohol group—suggest its potential as a specialty solvent or a co-solvent in specific applications where these properties are advantageous. Its derivatives, particularly ethers, could also find use in this area. For instance, the synthesis of 2-alkoxy-ethanol derivatives from polyglycol derivatives points to the industrial interest in this class of compounds, which share structural similarities with ethers that could be derived from this compound. google.com
The potential for this compound to be incorporated into polymers exists through its hydroxyl group. It could be used as a chain transfer agent in radical polymerizations or as a monomer in the synthesis of polyesters and polyurethanes after conversion to a diol or a dicarboxylic acid derivative. The bulky ethylcyclohexyl group would be expected to impart specific properties to the resulting polymer, such as increased glass transition temperature, altered solubility, and enhanced thermal stability. However, specific examples of its use in polymer chemistry are not readily found in the literature.
The field of fragrance chemistry provides the most concrete examples of the application of compounds structurally related to this compound. The synthesis of various cyclohexylethanol derivatives for use in fragrance compositions has been described in patents and scientific literature. These compounds often possess desirable floral or green scent profiles.
A key example is the synthesis of 2-cyclohexyl-1,1-dimethyl ethanol derivatives for fragrance compositions. google.com In a typical synthesis, a Grignard reagent is prepared from a substituted benzyl (B1604629) chloride and reacted with a ketone to produce the tertiary alcohol. The resulting alcohol and its acetate (B1210297) ester are noted for their stability and persistent scent. google.com
Another relevant example is the preparation of 1-(4-isopropylcyclohexyl)ethanol, a known fragrance ingredient. perfumerflavorist.com This is typically synthesized in a two-step process starting from cumene, which is first acylated and then hydrogenated to yield the target alcohol. perfumerflavorist.com
The synthesis of these fragrance compounds often involves the creation of esters from the parent alcohol. The table below outlines the synthesis of an acetate ester from a related cyclohexylethanol derivative. google.com
| Starting Material | Reagent | Product | Yield | Purity |
| 2-(4-methylcyclohexyl)-1,1-dimethyl ethanol | Acetic anhydride | 2-(4-methylcyclohexyl)-1,1-dimethyl acetate | 75% | 98% |
These examples strongly suggest that this compound could be a valuable precursor for the synthesis of novel fragrance ingredients. Its primary alcohol functionality would readily allow for esterification to produce a range of esters with potentially interesting olfactory properties. The synthesis would likely follow established procedures for esterifying alcohols for fragrance applications.
Environmental and Green Chemistry Aspects of 2 4 Ethylcyclohexyl Ethan 1 Ol
Biodegradation Pathways and Environmental Fate
The environmental fate of 2-(4-Ethylcyclohexyl)ethan-1-ol is largely determined by its susceptibility to biodegradation by microorganisms. While specific studies on this exact compound are not extensively available, the biodegradation of structurally similar molecules, such as alkylated cyclohexanes and branched-chain alcohols, provides a scientifically grounded basis for predicting its environmental behavior.
Microorganisms, particularly bacteria, are known to degrade hydrocarbons and their derivatives. The biodegradation of long-chain n-alkylcyclohexanes, for instance, has been observed to be initiated by the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic group. This is typically followed by a classic β-oxidation pathway, which progressively shortens the alkyl chain. nih.gov In the case of this compound, a primary alcohol, it is plausible that the initial step involves oxidation of the alcohol group to the corresponding carboxylic acid, 2-(4-ethylcyclohexyl)acetic acid. Subsequently, this intermediate could undergo β-oxidation.
A study on Alcanivorax sp. strain MBIC 4326 demonstrated the degradation of n-alkylcyclohexanes, where cyclohexanecarboxylic acid was identified as a key intermediate. nih.gov This suggests that the cyclohexane (B81311) ring can also be a site for microbial attack, potentially leading to ring cleavage and further degradation into smaller, more readily assimilable molecules.
Furthermore, research on the biodegradation of 2-ethylhexyl nitrate (B79036) by Mycobacterium austroafricanum IFP 2173 showed that its hydrolysis product, 2-ethylhexanol, is biodegraded into 2-ethylhexanoic acid. nih.gov This supports the hypothesis that the primary alcohol group in this compound would be oxidized to a carboxylic acid as a key step in its biodegradation.
Table 1: Predicted Biodegradation Intermediates of this compound
| Compound Name | Predicted Intermediate | Potential Metabolic Pathway |
| This compound | 2-(4-Ethylcyclohexyl)acetaldehyde | Oxidation of primary alcohol |
| 2-(4-Ethylcyclohexyl)acetaldehyde | 2-(4-Ethylcyclohexyl)acetic acid | Oxidation of aldehyde |
| 2-(4-Ethylcyclohexyl)acetic acid | Cyclohexylacetic acid derivatives | β-oxidation of the ethyl side chain |
| Cyclohexylacetic acid derivatives | Benzoic acid derivatives | Ring cleavage and further oxidation |
This table is based on inferred pathways from structurally similar compounds.
Sustainable Synthesis and Waste Minimization in Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of this compound and similar compounds can be evaluated through this lens, focusing on atom economy, use of less hazardous reagents, and waste minimization.
Traditional synthesis routes for alcohols may involve the use of stoichiometric reducing agents or harsh reaction conditions. Modern synthetic chemistry, however, offers greener alternatives. For instance, catalytic hydrogenation of the corresponding carboxylic acid or ester is a more atom-economical approach than the use of metal hydride reducing agents.
A patent for a method to synthesize a structurally related compound, 4-[2-(trans-4-alkyl cyclohexyl)ethyl]cyclohexanone, highlights the use of hydrogen peroxide as a green oxidizing agent. google.com This avoids the use of heavy metal oxidants, which can cause significant environmental pollution. google.com The development of efficient and selective catalysts is central to advancing the sustainable synthesis of such compounds.
Furthermore, the choice of solvents is a critical aspect of green chemistry. The use of safer, recyclable, or biodegradable solvents can significantly reduce the environmental impact of a chemical process. Process intensification, such as combining multiple reaction steps into a one-pot procedure, can also lead to significant waste reduction and improved efficiency. nih.gov
The synthesis of ethanol (B145695) itself is a subject of green chemistry research, with efforts focused on producing it from renewable resources like biomass or even from carbon dioxide. rsc.org While not directly applicable to the synthesis of the entire this compound molecule, these advancements in producing the ethanol moiety highlight the broader trends towards more sustainable chemical manufacturing.
Table 2: Green Chemistry Considerations in the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced waste generation. |
| Atom Economy | Utilizing catalytic hydrogenation over stoichiometric reducing agents. | Higher efficiency in converting reactants to product. |
| Less Hazardous Chemical Syntheses | Employing greener oxidants like hydrogen peroxide instead of heavy metals. | Reduced toxicity and environmental pollution. google.com |
| Safer Solvents and Auxiliaries | Using benign and recyclable solvents. | Minimized environmental impact from solvent use. |
| Catalysis | Developing highly selective and efficient catalysts for key reaction steps. | Lower energy consumption and higher product purity. |
Future Research Directions and Emerging Trends for 2 4 Ethylcyclohexyl Ethan 1 Ol Studies
Development of More Efficient and Selective Synthetic Routes
The industrial viability of 2-(4-Ethylcyclohexyl)ethan-1-ol is intrinsically linked to the efficiency and selectivity of its synthesis. Current research is focused on developing greener, more atom-economical, and highly selective methods. A promising avenue for future investigation is the catalytic hydrogenation of 2-(4-ethylphenyl)ethanol (B1329224). This process, while conceptually straightforward, offers considerable scope for optimization through the development of novel catalyst systems.
Future research will likely concentrate on the following areas:
Novel Catalyst Development: The use of heterogeneous catalysts, such as those based on rhodium, palladium, or nickel, is a key area of interest. nih.govrsc.orgrsc.org Research into bimetallic or supported catalysts, for instance, copper-zinc on an alumina (B75360) support (Cu-Zn/Al2O3), has shown promise in the hydrogenation of related ester compounds to produce cyclohexanol (B46403) and ethanol (B145695), suggesting potential applicability to this synthesis. rsc.org The goal is to develop catalysts that offer high conversion rates and selectivity under milder reaction conditions, thereby reducing energy consumption and by-product formation.
Stereoselective Synthesis: The stereochemistry of the ethylcyclohexyl group (cis vs. trans) can significantly influence the physical properties of the final compound. Future synthetic strategies will likely target the development of catalysts and reaction conditions that afford high diastereoselectivity, yielding specific isomers of this compound. This is particularly relevant for applications in liquid crystals and fragrances, where molecular shape is critical.
Process Intensification: The application of continuous flow reactors and microreactor technology offers the potential for improved heat and mass transfer, enhanced safety, and easier scalability compared to traditional batch processes. Research into the implementation of flow chemistry for the hydrogenation of 2-(4-ethylphenyl)ethanol could lead to more efficient and cost-effective production of this compound.
| Catalyst System | Precursor Compound | Potential Advantages | Research Focus |
| Rhodium-based catalysts | 2-(4-ethylphenyl)ethanol | High activity and selectivity in hydrogenation. nih.gov | Development of chiral ligands for asymmetric hydrogenation. |
| Palladium-based catalysts | 2-(4-ethylphenyl)ethanol | Effective for C-H activation and hydrogenation. rsc.orgnih.gov | Optimization for dynamic kinetic resolution to yield specific stereoisomers. |
| Copper-Zinc/Alumina | 2-(4-ethylphenyl)acetate | Lower cost, potential for high conversion. rsc.org | Adaptation for the direct hydrogenation of the corresponding ethanol. |
Table 1: Potential Catalytic Systems for the Synthesis of this compound
Exploration of Novel Applications in Emerging Technologies
The unique molecular structure of this compound, combining a flexible ethylcyclohexyl group with a polar hydroxyl function, makes it an attractive candidate for a range of applications in emerging technologies.
Liquid Crystals: The elongated and partially rigid structure of cyclohexyl derivatives is a common motif in liquid crystal molecules. researchgate.netnumberanalytics.com Future research could explore the incorporation of this compound as a component in liquid crystal mixtures. google.comgoogle.com Its specific stereoisomers could be investigated for their ability to influence the mesophase behavior, such as the nematic range and clearing point, of liquid crystal formulations for display and sensor applications. mdpi-res.comnih.gov The development of new liquid crystal materials is crucial for advancing display technologies, and this compound represents a potential building block. researchgate.net
Fragrance Compositions: Molecules containing cyclohexyl rings are known to possess interesting olfactory properties. google.comresearchgate.netgoogle.com The scent of such compounds can range from floral to woody notes. Future studies could systematically evaluate the odor profile of this compound and its esters. Its potential use in fragrance compositions for consumer products is an area ripe for exploration. researchgate.net The stability and persistence of its scent in various product bases would also be a key area of investigation.
Advanced Materials: The hydroxyl group of this compound provides a reactive handle for its incorporation into polymeric materials. Research could be directed towards synthesizing novel polymers and copolymers where this moiety is a pendant group, potentially imparting unique thermal or mechanical properties.
Advanced Mechanistic Investigations and Reaction Design
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for the rational design of more efficient catalytic processes.
Mechanistic Studies of Hydrogenation: While the general mechanism of catalytic hydrogenation is well-established, the specific interactions between the substrate, catalyst surface, and hydrogen are complex and influence both reactivity and selectivity. youtube.comyoutube.com Future research could employ in-situ spectroscopic techniques, such as in-situ NMR, to probe the reaction intermediates and transition states during the hydrogenation of 2-(4-ethylphenyl)ethanol over different catalysts. capes.gov.br Isotope labeling studies, for instance using deuterium, could help to elucidate the stereochemical course of the reaction. Mechanistic studies on related ruthenium-catalyzed hydrogen transfer reactions have provided valuable insights into the stereochemistry of alcohol products. rsc.org
Computational Modeling: Computational fluid dynamics (CFD) is emerging as a powerful tool in chemical engineering for reactor design and process optimization. numberanalytics.comchemisgroup.usnumberanalytics.com CFD simulations can be used to model the fluid flow, heat transfer, and mass transport within a reactor during the synthesis of this compound. mdpi-res.com This can help in identifying optimal reactor configurations and operating conditions to maximize yield and minimize by-product formation. Such computational approaches can reduce the need for extensive and costly experimental work. numberanalytics.compsu.edu
| Research Area | Techniques and Approaches | Expected Outcomes |
| Mechanistic Studies | In-situ NMR, Isotope Labeling | Detailed understanding of reaction pathways and stereochemical control. |
| Reaction Design | Computational Fluid Dynamics (CFD) | Optimized reactor design and operating conditions for improved efficiency and safety. |
Table 2: Approaches for Advanced Mechanistic Investigations and Reaction Design
Integration with Machine Learning and AI for Accelerated Discovery
Predictive Modeling of Properties: Machine learning models can be trained on existing data to predict the physical and chemical properties of novel compounds. researchgate.netnih.govresearchgate.netscholarlyreview.orgnih.gov For this compound and its derivatives, ML algorithms could be used to predict properties such as boiling point, viscosity, and liquid crystal transition temperatures. This would allow for the rapid screening of a large number of virtual compounds before committing to their synthesis, saving time and resources.
Design Novel Liquid Crystals: By learning the structure-property relationships from a database of known liquid crystals, an AI model could generate novel molecules based on the this compound scaffold that are predicted to have optimal mesophase behavior for specific applications. researchgate.netrsc.orgkuey.net
Discover New Fragrance Ingredients: The prediction of odor from molecular structure is a rapidly developing field in AI. prnewswire.comchemicalbull.com AI models could be used to screen virtual libraries of derivatives of this compound to identify those with potentially desirable and novel scent profiles. osmo.ai
Optimization of Formulations: AI can also be used to optimize the composition of complex mixtures, such as liquid crystal formulations or fragrance compositions. nih.gov By analyzing the interactions between different components, machine learning algorithms can suggest optimal ratios to achieve desired performance characteristics.
The application of AI and machine learning in these areas will undoubtedly accelerate the pace of innovation and unlock new opportunities for the application of this compound and its derivatives in a wide range of technologies.
Q & A
Q. What are the standard laboratory synthesis protocols for 2-(4-Ethylcyclohexyl)ethan-1-ol?
Methodological Answer: The synthesis typically involves reacting 4-ethylcyclohexylamine with propylene oxide under controlled conditions. Key steps include:
- Reaction Setup : A 250 mL round-bottom flask equipped with a reflux condenser, stirring at 60–80°C for 6–12 hours in anhydrous ethanol .
- Purification : Post-reaction, the product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized for purity. Distillation may be used for higher yields .
- Monitoring : Reaction progress is tracked using TLC (e.g., hexane/ethyl acetate 7:3) or GC-MS to confirm completion .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Q. What solvents and conditions optimize the solubility and stability of this compound?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) due to its hydroxyl group .
- Stability : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation. Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate chirality?
Methodological Answer:
- Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during the ring-opening of epoxides or asymmetric hydrogenation of ketones .
- Validation :
- Chiral HPLC : Employ columns like Chiralpak AD-H (hexane/isopropanol 90:10) to separate enantiomers .
- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵ = +15° to +25°) using a polarimeter .
Q. What strategies resolve contradictions in catalytic efficiency data during synthesis?
Methodological Answer: Contradictions often arise from variable catalyst loadings, solvent polarity, or temperature. Mitigation strategies include:
- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., 0.1–0.5 mol% Fe catalyst, 50–80°C) .
- Kinetic Studies : Monitor activation energy (Eₐ) via Arrhenius plots to identify rate-limiting steps .
- Control Experiments : Compare yields under inert vs. aerobic conditions to assess oxidation side reactions .
Q. How does the ethylcyclohexyl substituent influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The ethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability in cellular assays .
- In Vitro Testing : Conduct receptor binding assays (e.g., GPCRs) or enzyme inhibition studies (IC₅₀ values) to quantify interactions .
- Comparative Studies : Replace the ethyl group with methyl or propyl analogs to evaluate steric/electronic effects on activity .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., hydroxyl O-atom) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental targets .
- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic/nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
